2-Amino-4-bromo-6-fluorobenzaldehyde
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Overview
Description
2-Amino-4-bromo-6-fluorobenzaldehyde is a chemical compound with the CAS Number: 1934912-98-7 . It has a molecular weight of 218.03 and is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H5BrFNO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 .Physical and Chemical Properties Analysis
This compound has a boiling point of 316.3±42.0 C at 760 mmHg . It should be stored at 4C, protected from light, and under nitrogen .Safety and Hazards
Mechanism of Action
Mode of Action
Benzaldehyde derivatives are often involved in reactions with different secondary amines .
Pharmacokinetics
The compound’s predicted density is 1761±006 g/cm3 , and its boiling point is predicted to be 316.3±42.0 °C . These properties could influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-bromo-6-fluorobenzaldehyde. For instance, it should be stored at 4°C, protected from light, and under nitrogen . These conditions can help maintain the stability of the compound and potentially influence its efficacy.
Biochemical Analysis
Biochemical Properties
It is known that brominated and fluorinated benzaldehydes can participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of new compounds, which can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Benzaldehydes can influence cell function by interacting with various cellular processes . For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzaldehydes can exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is chemically stable under standard ambient conditions .
Metabolic Pathways
Benzaldehydes can participate in various metabolic reactions .
Transport and Distribution
It is known that benzaldehydes can interact with various transporters or binding proteins .
Subcellular Localization
It is known that benzaldehydes can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-amino-4-bromo-6-fluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEPYWNSVJBFRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C=O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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